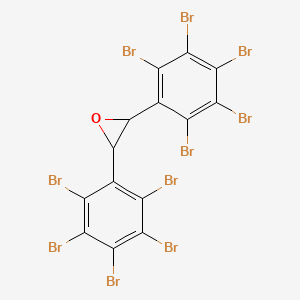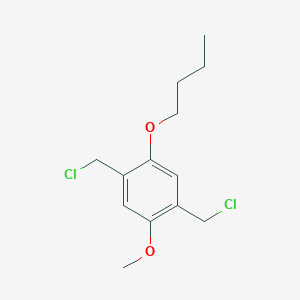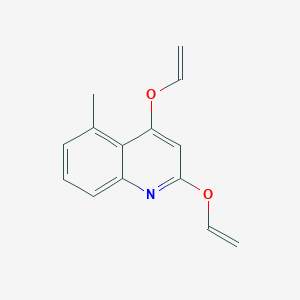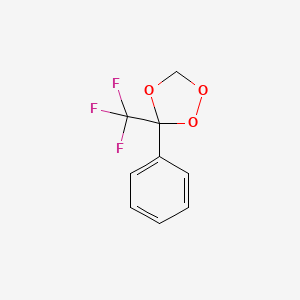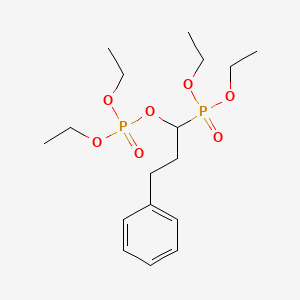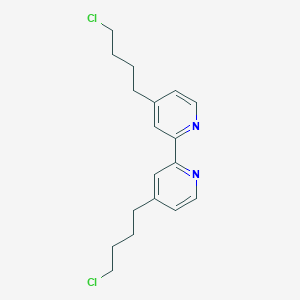
4,4'-Bis(4-chlorobutyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units connected by a 4-chlorobutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine typically involves the reaction of 4-chlorobutyl bromide with 2,2’-bipyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In the study of biological systems and interactions with metal ions.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine units act as chelating agents, forming stable complexes with various metal ions. These complexes can then participate in catalytic reactions or serve as models for biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(2-methoxystyryl)biphenyl
- 2,2-Dimorpholinodiethylether
- 3,3’-Dinitrodiphenyldisulfide
Uniqueness
4,4’-Bis(4-chlorobutyl)-2,2’-bipyridine is unique due to its specific structure, which allows for versatile coordination with metal ions. This property makes it particularly useful in coordination chemistry and catalysis, setting it apart from other similar compounds.
Propiedades
Número CAS |
141119-78-0 |
|---|---|
Fórmula molecular |
C18H22Cl2N2 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
4-(4-chlorobutyl)-2-[4-(4-chlorobutyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C18H22Cl2N2/c19-9-3-1-5-15-7-11-21-17(13-15)18-14-16(8-12-22-18)6-2-4-10-20/h7-8,11-14H,1-6,9-10H2 |
Clave InChI |
DAAAEOFMRROLLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CCCCCl)C2=NC=CC(=C2)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


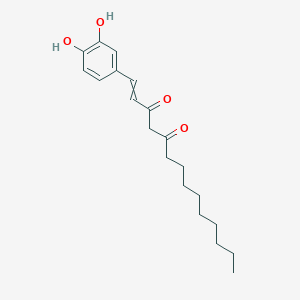
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)

